molecular formula C8H16ClN B13350915 Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride

Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B13350915
M. Wt: 161.67 g/mol
InChI Key: RNEATHYJGPHRLJ-KZYPOYLOSA-N
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Description

Rel-(1R,5S)-2-azabicyclo[331]nonane hydrochloride is a bicyclic amine compound with a unique structure that makes it an interesting subject for various chemical and pharmaceutical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an aromatic ketone, paraformaldehyde, and dimethylamine. This one-pot tandem Mannich annulation is known for its efficiency and high yield, often reaching up to 83% .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is often mediated through the binding of the compound to the receptor’s active site, altering its conformation and activity .

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • (1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride
  • 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane

Uniqueness

Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

(1R,5S)-2-azabicyclo[3.3.1]nonane;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-2-7-4-5-9-8(3-1)6-7;/h7-9H,1-6H2;1H/t7-,8+;/m0./s1

InChI Key

RNEATHYJGPHRLJ-KZYPOYLOSA-N

Isomeric SMILES

C1C[C@H]2CCN[C@H](C1)C2.Cl

Canonical SMILES

C1CC2CCNC(C1)C2.Cl

Origin of Product

United States

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